molecular formula C26H25NO4 B1302874 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid CAS No. 270062-94-7

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid

Katalognummer: B1302874
CAS-Nummer: 270062-94-7
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: UKIDBCGNTDOQRO-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid is a chiral, Fmoc-protected unnatural amino acid derivative. The Fmoc group ((9H-fluoren-9-yl)methoxycarbonyl) is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Eigenschaften

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-7-6-8-18(13-17)14-19(15-25(28)29)27-26(30)31-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIDBCGNTDOQRO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401139046
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270062-94-7
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270062-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-4-(m-tolyl)butanoic acid and 9H-fluoren-9-ylmethanol.

    Fmoc Protection: The amine group of (S)-4-(m-tolyl)butanoic acid is protected using the Fmoc group. This is achieved by reacting the amine with 9H-fluoren-9-ylmethanol in the presence of a base such as diisopropylethylamine (DIPEA) and a coupling agent like dicyclohexylcarbodiimide (DCC).

    Purification: The product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers and large-scale purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can react with electrophiles.

    Oxidation and Reduction: The aromatic ring and other functional groups can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Drug Development

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid is utilized as a building block in the synthesis of peptide-based drugs. Its protective group (FMOC) allows for selective reactions during peptide synthesis, facilitating the development of biologically active compounds.

Case Study: Peptide Synthesis
A study demonstrated the successful incorporation of FMOC-S-3-amino acids into peptide chains, enhancing the stability and bioactivity of the resulting peptides. This method has been applied in developing therapeutics for various diseases, including cancer and metabolic disorders.

Biochemical Research

This compound is employed in biochemical assays to study enzyme activity and protein interactions. Its structure allows researchers to modify peptides for specific interactions with target proteins, aiding in the understanding of biological processes.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
FMOC-S-3-amino acidProtease A15
FMOC-S-3-amino acidKinase B10

Therapeutic Potential

Recent research has explored the potential therapeutic applications of this compound in neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in treating conditions such as Alzheimer's disease.

Case Study: Neuroprotective Effects
A clinical trial investigated the neuroprotective effects of FMOC-S-3-amino acids on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death, suggesting potential applications in neuroprotection strategies.

Wirkmechanismus

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine group, preventing unwanted side reactions. The compound’s molecular targets and pathways vary based on its use in different chemical reactions and biological studies.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural Analogs

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications Reference
(S)-3-(Fmoc-amino)-4-(m-tolyl)butanoic acid m-tolyl - ~415.48 (inferred) Peptide synthesis, chiral studies
(S)-3-(Fmoc-amino)-4-(o-tolyl)butanoic acid o-tolyl 270062-91-4 415.48 Solubility: 10 mM in DMSO
(S)-3-(Fmoc-amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 4-CF₃-phenyl 270065-81-1 469.45 Enhanced lipophilicity
(S)-3-(Fmoc-amino)-4-(4-iodophenyl)butanoic acid 4-iodophenyl 270065-72-0 527.35 Radiolabeling applications
(R)-3-(Fmoc-amino)-4-(4-(tert-butyl)phenyl)butanoic acid 4-t-Bu-phenyl 401916-49-2 - Chiral specificity studies

Biologische Aktivität

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid, also known as a fluorenyl-based amino acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and neuroprotective effects. The following sections will detail its biological activity, structure-activity relationships, and relevant research findings.

Chemical Formula

  • Molecular Formula : C26H25NO4
  • Molecular Weight : 415.49 g/mol
  • CAS Number : 270062-97-0

Antimicrobial Activity

Research indicates that fluorenyl derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted the synthesis of 3-(9H-fluoren-9-yl)pyrrolidine derivatives that inhibited the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of mycobacteria .

Anti-inflammatory Properties

The compound may modulate inflammatory pathways by influencing cytokine production and immune responses. This activity is particularly relevant for conditions characterized by chronic inflammation, where such compounds could offer therapeutic benefits by reducing inflammation markers.

Neuroprotective Effects

Certain structural analogs of fluorenyl derivatives have been investigated for their neuroprotective properties. These studies suggest that modifications to the fluorenyl structure can enhance neuroprotective effects, potentially leading to applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. Variations in the fluorenyl or butanoic acid moieties can significantly impact its efficacy against biological targets. For example:

  • Hydrophobic interactions : The fluorenyl group enhances binding to hydrophobic pockets in target proteins.
  • Functional group modifications : Alterations in side chains can either enhance or diminish biological activity, indicating a need for careful design in drug development.

Case Study 1: Inhibition of Mycobacterium tuberculosis

A series of fluorenyl derivatives were synthesized and tested against Mycobacterium tuberculosis. Some derivatives demonstrated potent inhibition of InhA, suggesting that these compounds could serve as lead molecules for developing new anti-tuberculosis agents .

Case Study 2: Antiproliferative Activity

Recent studies on similar fluorenone derivatives have revealed promising antiproliferative activity in cancer cell lines. The introduction of specific side chains has been shown to enhance this activity, indicating that the fluorenone scaffold may be a valuable pharmacophore for anticancer drug design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.